molecular formula C11H11N5O2S B2933840 N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-11-6

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2933840
CAS No.: 450345-11-6
M. Wt: 277.3
InChI Key: VBAVARKOZUSFOC-UHFFFAOYSA-N
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Description

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position and a methylsulfanyl group at the 2-position of the phenyl ring, which is attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the methylsulfanyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, elevated temperatures.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group and the methylsulfanyl group play crucial roles in its activity. The compound can bind to enzymes or receptors, inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:

    N4-[2-(methylsulfanyl)phenyl]-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    N4-[2-(methylsulfanyl)phenyl]-5-chloropyrimidine-4,6-diamine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-N-(2-methylsulfanylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAVARKOZUSFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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